molecular formula C19H19N3O3S3 B2569370 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 941892-24-6

2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2569370
CAS No.: 941892-24-6
M. Wt: 433.56
InChI Key: WJXLZIXCNPURHC-UHFFFAOYSA-N
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Description

The compound 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide features a 1,3-thiazole core substituted at position 4 with an acetamide group linked to a thiophen-2-ylmethyl moiety. The thiazole ring’s position 2 is functionalized with a sulfanyl group connected to a carbamoylmethyl substituent bearing a 3-methoxyphenyl group. This structure integrates multiple pharmacophoric elements:

  • Sulfanyl group: Enhances redox activity and metal coordination capacity.
  • Acetamide linkage: Common in bioactive molecules, facilitating hydrogen bonding.
  • Thiophene and methoxyphenyl groups: Influence lipophilicity and binding selectivity.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-25-15-5-2-4-13(8-15)21-18(24)12-28-19-22-14(11-27-19)9-17(23)20-10-16-6-3-7-26-16/h2-8,11H,9-10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXLZIXCNPURHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-bromo-1-(3-methoxyphenyl)ethanone with thiourea to form the thiazole ring . This intermediate is then reacted with thiophen-2-ylmethylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carbamoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S_{2}, and it features a thiazole ring, a methoxyphenyl group, and a thiophene moiety. The structural complexity allows for diverse interactions within biological systems, making it a candidate for drug development.

Pharmacological Applications

  • Antimicrobial Activity :
    Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications in the thiazole structure can enhance antibacterial activity .
  • Anticancer Potential :
    The compound's structural features suggest potential anticancer properties. Similar thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds with similar scaffolds have been tested against breast cancer cell lines, showing promising results in inhibiting tumor growth . Molecular docking studies have further supported these findings by illustrating the binding affinity of these compounds to cancer-related targets.
  • Enzyme Inhibition :
    The compound may serve as an enzyme inhibitor. Research has highlighted the potential of thiazole derivatives in inhibiting specific enzymes linked to disease pathways. Quantitative studies using enzyme assays can provide data on inhibition constants (K_i) and efficacy .

Case Studies and Research Findings

Several studies have documented the biological activity and synthesis of related compounds:

  • A study published in Molecules reported on the synthesis and biological evaluation of thiazole derivatives exhibiting significant antibacterial and anticancer activities .
  • Another investigation focused on the molecular modeling of similar compounds, suggesting their potential as effective enzyme inhibitors in various therapeutic contexts .

Mechanism of Action

The mechanism of action of 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving the thiazole and thiophene rings. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

Structure: Features a thiophene-acetamide backbone without a thiazole or sulfanyl group. Synthesis: Two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. Key Differences:

  • Cyanothiophene group increases electron-withdrawing character compared to the target’s methoxyphenyl group. Implications: The absence of thiazole may limit rigidity but improve solubility due to the cyano group.

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

Structure : Contains a triazole ring with sulfanyl and fluorophenyl groups.
Key Similarities :

  • Sulfanyl group and acetamide linkage.
  • Heteroaromatic systems (triazole vs. thiazole).
    Key Differences :
  • Triazole rings offer different hydrogen-bonding patterns compared to thiazoles.
  • Fluorophenyl substituent increases electronegativity vs. methoxyphenyl.
    Implications : The ethyl group on triazole may enhance lipophilicity, affecting membrane permeability.

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()

Structure: Thiazole core with morpholino-acetamide and chlorophenyl substituents. Key Similarities:

  • Thiazole ring and acetamide group.
    Key Differences :
  • Morpholino group introduces a hydrophilic moiety absent in the target compound.
  • Chlorophenyl vs. methoxyphenyl: Alters steric and electronic profiles. Implications: Morpholino may improve aqueous solubility but reduce blood-brain barrier penetration.

Spectral Data ()

  • IR Spectroscopy :
    • Target’s sulfanyl group likely shows C–S–C stretches near 748 cm⁻¹ .
    • Acetamide NH stretches: ~3370–3180 cm⁻¹ .
  • NMR :
    • Thiophen-2-ylmethyl protons: δ 6.30–7.20 ppm (aromatic), δ 4.60–3.70 ppm (CH₂) .
    • Thiazole carbons: δ 160–150 ppm (C=S/C–N) .

Anti-Exudative Activity ()

Triazole-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit dose-dependent anti-inflammatory effects comparable to diclofenac. The target’s thiazole-sulfanyl motif may confer similar activity.

Antioxidant and Antiangiogenic Potential ()

Spiro-acetamides with thiophene groups demonstrate radical-scavenging activity. The target’s thiophen-2-ylmethyl group may enhance such properties.

Biological Activity

The compound 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide is a thiazole derivative that exhibits diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of approximately 288.36 g/mol. The presence of functional groups such as thiazole, thiophene, and methoxyphenyl contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16N2O2S
Molecular Weight288.36 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. A study highlighted that compounds similar to the target molecule exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . The thiazole moiety is believed to enhance membrane permeability, allowing for better interaction with microbial targets.

Anticancer Properties

Thiazole derivatives have shown promise in cancer research. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis . The compound's efficacy was quantified with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 50% at concentrations of 5 to 25 µM . This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring structure may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : By modulating apoptotic pathways, the compound can selectively target cancer cells while sparing normal cells.
  • Cytokine Modulation : The reduction in cytokine levels indicates an interference with signaling pathways associated with inflammation.

Case Studies

  • Antimicrobial Efficacy : In a study on synthetic thiazole derivatives, the compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation .
  • Cancer Cell Apoptosis : A case study involving MCF-7 breast cancer cells showed that treatment with the compound led to increased levels of cleaved PARP and caspase-3, confirming its role in promoting apoptosis .
  • Inflammation Model : In vivo studies using a carrageenan-induced paw edema model revealed that administration of the compound significantly reduced swelling, supporting its anti-inflammatory potential .

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